molecular formula C25H22N2O5 B11182573 Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11182573
M. Wt: 430.5 g/mol
InChI Key: XQDHFJMJHJBIOX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate (hereafter referred to as Compound A) is a spirooxindole derivative characterized by a unique chromene-indole fused ring system. Its molecular formula is C₂₅H₂₂N₂O₅ (average mass: 430.46 g/mol), with defined stereocenters at positions 4S and 7R . The compound's structural complexity, featuring a phenyl group at position 7 and spiro-conjugated rings, positions it as a candidate for diverse biological applications, including anti-tumor activity.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2'-amino-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C25H22N2O5/c1-2-31-23(29)21-22(26)32-19-13-15(14-8-4-3-5-9-14)12-18(28)20(19)25(21)16-10-6-7-11-17(16)27-24(25)30/h3-11,15H,2,12-13,26H2,1H3,(H,27,30)

InChI Key

XQDHFJMJHJBIOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Condensation of Isatin Derivatives with Active Methylene Components

A foundational approach involves the reaction of substituted isatins (1H-indole-2,3-diones) with malononitrile or cyanoacetate derivatives. For example, substituted 5-phenylisatin reacts with ethyl cyanoacetate and cyclohexenone derivatives under basic conditions to form the spirochromene-indole core. The reaction proceeds via Knoevenagel condensation followed by Michael addition and intramolecular cyclization. Piperidine or triethylamine catalyzes this process, with yields ranging from 70% to 92% depending on substituents.

Key Conditions :

  • Catalyst : Piperidine (2–3 drops) or triethylamine (1–2 mol%).

  • Solvent : Solvent-free (grindstone technique) or absolute ethanol/toluene.

  • Temperature : Room temperature (grinding) or reflux (80–110°C).

Dearomatizing Spirocyclization of Tryptamine Derivatives

Transition-metal-free spirocyclization methods, as demonstrated for spiro[indole-3,3′-pyrrolidine]-2′-ones, can be adapted for chromene-indole systems. Tryptamine derivatives bearing a phenyl group at the 7-position undergo chloroformylation with ethyl chloroformate, followed by dearomatization to form the spiro junction. This one-pot method avoids metal catalysts, enhancing cost efficiency.

Optimization Insights :

  • Reagent : Ethyl chloroformate (1.2 equiv) in dichloromethane.

  • Cyclization Trigger : Base-mediated deprotonation (e.g., NaH).

  • Yield : ~85% for analogous spiroindole-pyrrolidones.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

The grindstone technique, validated for spiro indole-pyranothiazoles, offers an eco-friendly route. Substituted isatin, malononitrile, and ethyl acetoacetate are ground in a mortar with piperidine, achieving reaction completion in 10–15 minutes. This method eliminates solvent waste and reduces energy consumption, yielding 80–92% of the target spiro compound.

Advantages Over Conventional Methods :

  • Time : 10–15 minutes vs. 8–10 hours (reflux).

  • Yield Improvement : 20–30% higher than microwave-assisted synthesis.

Structural Elucidation and Characterization

Spectroscopic Confirmation

Synthesized compounds are characterized using:

  • 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester), δ 6.5–7.8 ppm (aromatic protons), and δ 4.1–4.3 ppm (spiro junction protons).

  • IR Spectroscopy : Bands at 1700–1750 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N), and 3350 cm⁻¹ (NH2).

  • X-ray Crystallography : Confirms spiro geometry and regiochemistry.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeAdvantages
Grindstone TechniqueSolvent-free, piperidine80–9210–15 minEco-friendly, high yield
Reflux in TolueneTriethylamine, 80–110°C70–858–10 hrsScalable, reproducible
Microwave IrradiationCatalyst-free, 100°C70–808–10 minRapid, energy-efficient
DearomatizationNaH, dichloromethane80–852–3 hrsMetal-free, one-pot

Challenges and Optimization Strategies

Regioselectivity in Spiro Junction Formation

The 7-phenyl group’s steric bulk necessitates careful selection of starting materials. Using 5-phenylisatin ensures correct positioning, while excess malononitrile (1.5 equiv) drives complete conversion.

Byproduct Mitigation

Side products like linear dimers are minimized by:

  • Slow Addition : Gradual introduction of ethyl cyanoacetate.

  • Temperature Control : Maintaining reflux temperatures below 110°C .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the chromene and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s indole and chromene moieties can interact with various enzymes and receptors, potentially modulating biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Core Substituent Variations

Compound A is distinguished by a phenyl group at position 6. Key analogs include:

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Stereochemistry
Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-spiro[5,6,7,8-tetrahydro-4H-chromene-4,3'(2'H)-1H-indole]-3-carboxylate Dimethyl C₂₂H₂₄N₂O₅ 412.44 Not specified
Ethyl 1'-allyl-2-amino-1',3'-dihydro-2',5-dioxospiro[chromene-4,3'-(2'H)-indole]-3-carboxylate Allyl (position 1') C₂₅H₂₀N₂O₆ 444.44 Not specified
(S)-Ethyl 2-amino-1',6,6-trimethyl-2',5-dioxo-tetrahydrospiro[chromene-4,3'-indoline]-3-carboxylate (87j) Trimethyl (positions 1',6,6) C₂₃H₂₅N₂O₅ 409.46 S configuration

Key Observations :

  • Phenyl vs.
  • Stereochemical Influence: The 4S,7R configuration in Compound A could confer enantioselective interactions, a critical factor in drug-receptor recognition absent in non-chiral analogs .

Comparison :

  • Green Chemistry : The TEBAC-catalyzed aqueous synthesis is more environmentally friendly than DMF-based methods .
  • Yield and Scalability : High yields (80%) in water suggest scalability advantages for Compound A if similar routes are employed.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Stability

  • Compound A: Likely exhibits intramolecular N-H⋯O and O-H⋯O bonds due to amino and carbonyl groups, stabilizing the spiro-conformation .
  • Ethyl 7,7-dimethyl analog : Crystal structure reveals intermolecular N-H⋯O bonds (N1-H1A⋯O4, N2-H2⋯O2), forming a layered packing structure. The phenyl group in Compound A may induce denser packing and higher melting points compared to alkyl analogs.

Spectroscopic Data

  • IR Spectra : Both Compound A and its dimethyl analog show peaks near 1690 cm⁻¹ (C=O stretch) and 3187–3364 cm⁻¹ (N-H stretches) .
  • ¹H NMR : The phenyl group in Compound A would introduce aromatic protons at 7.14–7.75 ppm , absent in dimethyl-substituted analogs .

Anti-Tumor Activity of Analogs

While Compound A lacks explicit bioactivity data, structurally related spirooxindoles demonstrate anti-tumor effects:

  • Compound 22 : Isopropyl 2-amino-5'-chloro-7,7-dimethyl-spirochromene-indole carboxylate shows IC₅₀ = 11 µM against MDA-231 breast cancer cells.
  • SAR Trends : Chloro and methyl substituents enhance potency, suggesting that Compound A 's phenyl group may similarly modulate activity through hydrophobic interactions.

Biological Activity

Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate (referred to as compound A) is a synthetic organic compound with potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H20N4O5
  • Molecular Weight : 428.4 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that compound A exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound's structure suggests potential interactions with reactive oxygen species (ROS), enhancing its protective effects against oxidative damage.

Antimicrobial Properties

Compound A has been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Recent studies have focused on the anticancer properties of compound A. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The anti-inflammatory activity of compound A was assessed using animal models of inflammation. Results showed a significant reduction in inflammatory markers and symptoms in treated groups compared to controls. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Antioxidant Study : In a controlled experiment, compound A was administered to mice exposed to oxidative stress. The results indicated a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to untreated controls.
  • Antimicrobial Evaluation : A series of agar diffusion tests were conducted with compound A against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Cancer Cell Line Testing : Compound A was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. IC50 values were found to be 25 µM and 30 µM respectively, indicating potent anticancer activity.

The biological activities of compound A can be attributed to its unique molecular structure, which allows for various interactions at the cellular level:

  • Antioxidant Mechanism : The presence of dioxo groups facilitates electron donation to free radicals.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes is hypothesized due to the lipophilic nature of the compound.
  • Anticancer Mechanism : Induction of apoptosis may occur through mitochondrial pathway activation and caspase cascade involvement.

Q & A

Q. How does the spirocyclic core influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). Steric hindrance from the spiro system reduces yields (~40% vs. 70% for non-spiro analogs) .
  • Click Chemistry : Azide-alkyne cycloaddition (CuSO4_4, sodium ascorbate) proceeds efficiently (>80% yield) at the amino group .

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